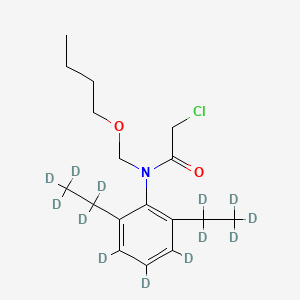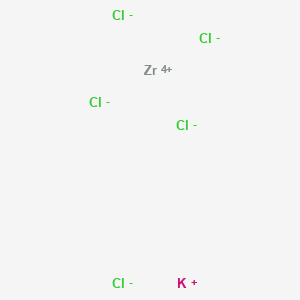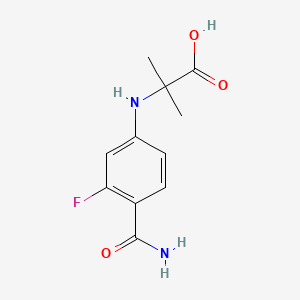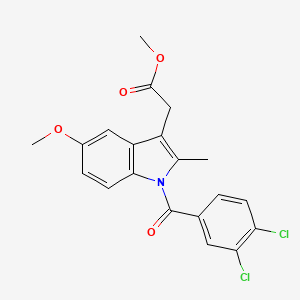
Butachlor-d13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butachlor-d13 is a stable isotope-labeled compound, specifically a deuterated form of Butachlor. It is primarily used as an analytical standard in various scientific research applications. The compound’s molecular formula is C17D13H13ClNO2, and it has a molecular weight of 324.93 . Butachlor itself is a chloroacetanilide herbicide widely used for pre-emergence control of grasses and broadleaf weeds in rice paddies .
作用机制
Target of Action
Butachlor-d13, also known as Butachlor, is a pre-emergence herbicide that primarily targets the development of plant tissues . It acts by inhibiting the elongase responsible for the elongation of very long-chain fatty acids and the geranylgeranyl pyrophosphate cyclization enzymes .
Mode of Action
This compound operates by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts early plant development, effectively reducing the number of weeds and positively impacting crops .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of lipid, alcohol, fatty acid, protein, isoprenoid, and flavonoid biosynthesis . This inhibition disrupts the normal growth and development of plants, particularly weeds. The degradation of this compound in the environment is primarily mediated by microorganisms .
Pharmacokinetics
A highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry method based on the tandem mass spectrometry cubed technique has been developed to determine butachlor in a biological matrix .
Result of Action
The primary result of this compound’s action is the effective reduction of weed populations in agricultural settings . It has been found to be toxic to non-target organisms, including aquatic and terrestrial animals, and humans . Therefore, the safety of this compound should be considered when it is used as a herbicide .
Action Environment
This compound can enter the water environment through multiple channels and cause pollution . Its presence in large quantities in the water environment can lead to environmental problems . Factors such as pH, salt ion concentration, and aging can influence the adsorption behavior between microplastics and this compound . Aging experiments show that the carrier effect of the original materials was higher than the adsorption capacity of hydrogen peroxide and microplastics after acid aging .
生化分析
Biochemical Properties
Butachlor-d13 plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This compound interacts with various enzymes and proteins involved in the lipid metabolism pathway. Key enzymes that this compound interacts with include ferredoxin, reductase, debutoxylase, and catechol 1,2 dioxygenase . These interactions inhibit the elongation of VLCFAs, thereby disrupting the synthesis of essential lipids required for cell membrane integrity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting the synthesis of VLCFAs. This leads to stunted growth and eventual death of the target weeds. In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, thereby affecting overall cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to the active sites of enzymes involved in VLCFA biosynthesis, such as ferredoxin and reductase, inhibiting their activity. This inhibition leads to a decrease in VLCFA levels, which are crucial for the formation of cell membranes and other lipid structures. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways that regulate lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of VLCFA biosynthesis and prolonged oxidative stress. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of VLCFA biosynthesis without significant toxic effects. At higher doses, this compound can induce severe oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as debutoxylase and catechol 1,2 dioxygenase, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of key metabolites in the cell. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its overall activity and function. For example, the compound may accumulate in the liver and kidneys, leading to localized toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it exerts its inhibitory effects on VLCFA biosynthesis. This localization is essential for the compound’s ability to disrupt lipid metabolism and induce cellular stress .
准备方法
The synthesis of Butachlor-d13 involves the incorporation of deuterium atoms into the Butachlor molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated chloroform and deuterated acetic acid . Industrial production methods for this compound are similar to those of Butachlor, with additional steps to ensure the incorporation of deuterium atoms.
化学反应分析
Butachlor-d13 undergoes similar chemical reactions as Butachlor, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various chlorinated and dechlorinated by-products .
科学研究应用
Butachlor-d13 is extensively used in scientific research for various applications:
相似化合物的比较
Butachlor-d13 is unique due to its deuterium labeling, which makes it an invaluable tool for analytical and research purposes. Similar compounds include other chloroacetanilide herbicides such as Alachlor, Metolachlor, and Acetochlor . These compounds share similar herbicidal properties but differ in their specific chemical structures and environmental behaviors.
属性
IUPAC Name |
N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3/i2D3,3D3,5D2,6D2,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHPIREJKHECO-HEVVEWBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCCCC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)




![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)




